Hydroxyitraconazole (OH-ITZ) is a major bioactive metabolite of the antifungal drug itraconazole (ITZ) [, , , , , ]. It belongs to the triazole class of antifungal agents []. In scientific research, OH-ITZ serves as a valuable tool for studying:
Itraconazole metabolism: Examining the formation and disposition of OH-ITZ provides insights into the metabolic pathways of ITZ in various organisms [, , ].
Antifungal activity: While ITZ is known for its antifungal activity, OH-ITZ contributes significantly to the overall antifungal effect [, , , , ].
Drug interactions: Both ITZ and OH-ITZ inhibit cytochrome P450 3A4 (CYP3A4) and p-glycoprotein (pgp), influencing the pharmacokinetics of drugs metabolized by these enzymes/transporters [, , , ].
Mechanism of Action
The mechanism of action of OH-ITZ, like ITZ, involves the inhibition of fungal cytochrome P450 14-alpha-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes [, ]. This inhibition disrupts fungal cell membrane integrity, ultimately leading to fungal cell death.
Applications
Understanding ITZ Pharmacokinetics: Measuring OH-ITZ plasma concentrations allows researchers to gain a more comprehensive understanding of ITZ exposure and assess the influence of various factors, such as food intake, co-administered drugs, and individual variability, on ITZ metabolism [, , , , , , , , , , , , , ].
Investigating Drug-Drug Interactions: The inhibitory effects of OH-ITZ on CYP3A4 and pgp make it a crucial molecule for studying drug-drug interactions. Researchers utilize OH-ITZ to understand how ITZ, when co-administered with other medications metabolized by CYP3A4 or transported by pgp, can alter the concentrations and effects of these medications [, , , , , ].
Exploring Potential Therapeutic Applications: Beyond its role in antifungal activity, preliminary research suggests that OH-ITZ may possess other therapeutic properties, such as reducing mTOR signaling activity []. This finding opens avenues for exploring its potential use in treating cell proliferation diseases, cancers, and inflammatory conditions.
Assessing Antifungal Efficacy: Studies comparing the antifungal activity of ITZ and OH-ITZ provide valuable insights into their respective potencies against various fungal species [, ]. This information is crucial for developing effective treatment strategies for fungal infections.
Developing Bioanalytical Methods: The accurate measurement of OH-ITZ concentrations in biological samples is vital for pharmacokinetic and pharmacodynamic studies. Researchers have developed and validated various bioanalytical methods, including HPLC and LC-MS/MS, to quantify OH-ITZ levels with high sensitivity and specificity [, , , , , , ].
Related Compounds
Itraconazole
Compound Description: Itraconazole is a triazole antifungal agent effective against a broad range of fungal pathogens []. It is a CYP3A4 substrate and undergoes extensive metabolism, primarily by CYP3A4, to form several metabolites, with hydroxyitraconazole being the most significant [, , , ].
Relevance: Itraconazole is the parent compound of hydroxyitraconazole. Hydroxyitraconazole is formed through the metabolism of itraconazole, primarily by the CYP3A4 enzyme [, , ]. Hydroxyitraconazole exhibits similar antifungal activity to itraconazole and contributes significantly to its overall efficacy [].
Ketoconazole
Clarithromycin
Compound Description: Clarithromycin is a macrolide antibiotic and a CYP3A4 inhibitor [, ]. It is one of the proposed replacements for ketoconazole in clinical drug-drug interaction studies [, ].
Fluconazole
Compound Description: Fluconazole is a triazole antifungal agent that exhibits a less potent inhibitory effect on CYP3A4 compared to ketoconazole, itraconazole, and hydroxyitraconazole [].
Posaconazole
Compound Description: Posaconazole is a triazole antifungal agent, like itraconazole, used in the prevention and treatment of invasive fungal infections []. It also exhibits significant interpatient variability in its oral bioavailability [].
Relevance: Posaconazole shares a similar therapeutic class with hydroxyitraconazole and itraconazole as a triazole antifungal agent []. It is often studied alongside itraconazole and hydroxyitraconazole in research focusing on therapeutic drug monitoring for invasive fungal infections [].
Voriconazole
Compound Description: Voriconazole is another triazole antifungal agent often used alongside itraconazole in the prevention and treatment of invasive fungal infections []. Like itraconazole, it displays significant inter- and intra-individual pharmacokinetic variability, making therapeutic drug monitoring essential [].
Relevance: Voriconazole shares therapeutic applications with itraconazole and hydroxyitraconazole in treating invasive fungal infections []. It is frequently studied in conjunction with these compounds, particularly in research focusing on therapeutic drug monitoring and pharmacokinetic interactions [].
7. 2R,4S-Hydroxyitraconazole Isomers* Compound Description: This refers to specific isomers of hydroxyitraconazole, a mixture of which, along with their phosphate and sulfate derivatives, exhibits enhanced water solubility compared to the parent itraconazole [].* Relevance: These isomers are structurally related to hydroxyitraconazole, specifically highlighting the stereochemistry at the 2 and 4 positions of the molecule []. The improved water solubility of these isomers makes them potentially relevant for developing antifungal agents with superior bioavailability and pharmacokinetic properties compared to itraconazole [].
8. 2R,4S,S,S- and 2S,4R,S,S-Hydroxyitraconazole Isomers* Compound Description: These are optically pure isomers of hydroxyitraconazole, including their sec-butyl (S,S)-cis-dioxolane diastereomers and phosphate and sulfate derivatives []. * Relevance: Similar to the 2R,4S-hydroxyitraconazole isomers, these compounds are structurally related to hydroxyitraconazole and are relevant due to their potential as improved antifungal agents []. These specific isomers may offer enhanced pharmacokinetic properties or activity against specific fungal species compared to the parent itraconazole or the racemic mixture of hydroxyitraconazole [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Endocannabinoids such as 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide are biologically active lipids that are involved in a number of synaptic processes including activation of cannabinoid receptors. Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the hydrolysis of 2-AG to arachidonic acid and glycerol, thus terminating its biological function. JW 642 is a potent inhibitor of monoacylglycerol lipase (MAGL) that displays IC50 values of 7.6, 14, and 3.7 nM for inhibition of MAGL in mouse, rat, and human brain membranes, respectively. JW 642 is selective for MAGL, requiring much higher concentrations to effectively inhibit fatty acid amide hydrolase activity (IC50s = 31, 14, and 20.6 µM for mouse, rat, and human brain membranes, respectively). JW 642 is a highly selective inhibitor of monoacylglycerol lipase (MAGL). JW642 is a selective monoacylglycerol lipase (MAGL) inhibitor.
Juvabione, historically known as the paper factor, is the methyl ester of todomatuic acid, both of which are sesquiterpenes (C15) found in the wood of true firs of the genus Abies. They occur naturally as part of a mixture of sesquiterpenes based upon the bisabolane scaffold. Sesquiterpenes of this family are known as insect juvenile hormone analogues (IJHA) because of their ability to mimic juvenile activity in order to stifle insect reproduction and growth. These compounds play important roles in conifers as the second line of defense against insect induced trauma and fungal pathogens.
JWH 007 is a potent cannabinoid (CB) receptor agonist that avidly binds to both CB1 and CB2 (Ki = 9.5 and 2.9 nM, respectively). This compares favorably with the binding of Δ9-THC, which binds CB1 and CB2 with Ki values of 41 and 36 nM, respectively. Similarly, JWH 007 performs comparably to Δ9-THC in mouse studies on spontaneous activity, antinociception, hypothermia, and catalepsy. JWH-007 is a novel cannabinoid receptor agonist at both the CB1 and CB2 receptors. JWH 007 is discontinued (DEA controlled substance). It is a potent cannabinoid (CB) receptor agonist that avidly binds to both CB1 and CB2. This compares favorably with the binding of Δ9-THC, which binds CB1 and CB2 with Ki values of 41 and 36 nM, respectively. Similarly, JWH 007 performs comparably to Δ9-THC in mouse studies on spontaneous activity, antinociception, hypothermia, and catalepsy.
JWH 016 is an analytical reference standard categorized as a synthetic cannabinoid. JWH 016 induces discriminative stimulus effects in rhesus monkeys comparable to those induced by Δ9-THC. This product is intended for research and forensic applications. JWH-016 is a cannabimimetic indole that potently activates both cannabinoid (CB) receptors, with Ki values of 22.0 and 4.29 nM for CB1 and CB2, respectively. The biological and toxicological properties of this compound have not been reported.